
3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies like base-catalyzed tandem reactions, condensation processes, and cyclization reactions. For example, Fan et al. (2014) described a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates through base-catalyzed tandem reaction of readily available precursors under mild conditions, offering good to excellent yields (Fan, Shen, Li, Guo, & Zhang, 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by X-ray crystallography, revealing specific spatial arrangements and bonding patterns. Manolov, Morgenstern, and Hegetschweiler (2012) have analyzed similar structures, providing insights into the crystalline nature and molecular geometry of chromene compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including photo-reorganization, which can lead to the formation of complex structures with unique chemical properties. Dalai, Khanna, Kumar, & Kamboj (2017) explored the photo-reorganization of chromene derivatives, highlighting their potential for synthesizing novel organic scaffolds (Dalai, Khanna, Kumar, & Kamboj, 2017).
Scientific Research Applications
Antioxidant Capacity and Mechanisms
Polyphenolic compounds, including flavonoids and chromenones, exhibit significant antioxidant activities. These activities are critical for scavenging free radicals, reducing oxidative stress, and potentially mitigating the risk of chronic diseases associated with oxidative damage, such as cardiovascular diseases, cancers, and neurodegenerative disorders. The antioxidant mechanisms of polyphenols can be broadly categorized into hydrogen atom transfer (HAT) reactions and electron transfer (ET) processes, contributing to their capacity to neutralize free radicals and chelate metal ions, thus inhibiting oxidative stress (Huang, Ou, & Prior, 2005).
Synthetic Protocols and Chemical Importance
The synthesis of complex polyphenolic structures, such as chromenones, is of considerable interest due to their pharmacological importance. Synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which share structural similarities with the compound , involve various strategies including Suzuki coupling reactions, radical-mediated cyclizations, and metal or base-catalyzed cyclizations. These synthetic approaches are crucial for producing these compounds in quantities sufficient for further research and potential therapeutic applications (Mazimba, 2016).
Applications in Health and Disease Management
Polyphenols' anti-inflammatory, immunomodulatory, and antioxidant properties suggest their potential applications in preventing and managing various chronic conditions. For instance, dietary polyphenols have been shown to modulate inflammatory pathways, inhibit the synthesis of proinflammatory cytokines, and regulate gene expression related to oxidative stress and inflammation. Such effects underscore the therapeutic potential of polyphenols, including compounds structurally related to "3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one", in chronic disease prevention and management (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
properties
IUPAC Name |
3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-25-19-8-6-7-9-20(19)28-23-16(4)27-21-14-17(26-13-12-15(2)3)10-11-18(21)22(23)24/h6-12,14H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYROMLYKPDXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)
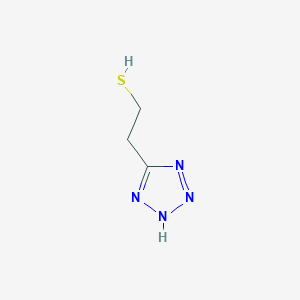


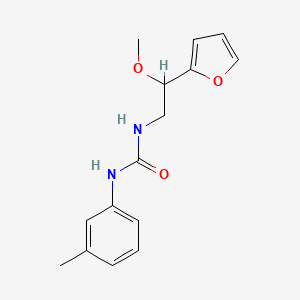

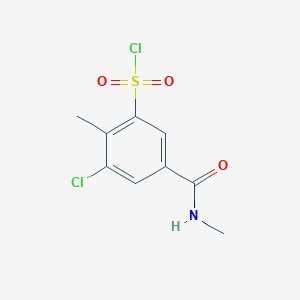
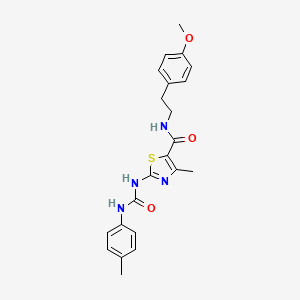

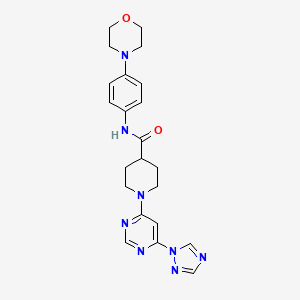
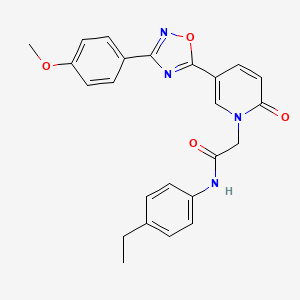
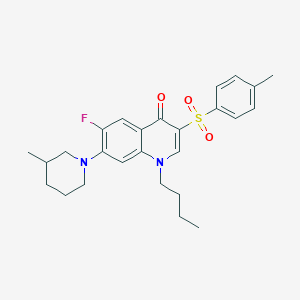
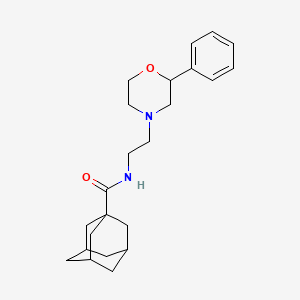
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)